ITF3756 - 2247608-27-9

ITF3756

Catalog Number: EVT-270147
CAS Number: 2247608-27-9
Molecular Formula: C13H11N5O2S
Molecular Weight: 301.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ITF3756 is a selective histone deacetylase 6 (HDAC6) inhibitor bearing a pentaheterocyclic scaffold.
Overview

ITF3756 is a selective inhibitor of histone deacetylase 6 (HDAC6), a member of the histone deacetylase family that plays a significant role in the regulation of gene expression, cellular processes, and chromatin dynamics. This compound has garnered attention in cancer research due to its potential therapeutic applications, particularly in modulating the acetylation status of histones and non-histone proteins, influencing various cellular pathways associated with cancer progression and inflammation.

Source and Classification

ITF3756 was developed by the Italfarmaco Medicinal Chemistry Department as part of a series of compounds aimed at targeting HDAC6. It belongs to a class of compounds known as hydroxamic acids, which are characterized by their ability to chelate metal ions, particularly zinc, in the active sites of deacetylases. This interaction is crucial for their inhibitory activity against HDACs.

Synthesis Analysis

The synthesis of ITF3756 involves several key steps that utilize standard organic chemistry techniques. The compound is synthesized through a multi-step process that includes:

  1. Formation of the Core Structure: The initial steps involve the formation of a hydrazide or hydrazone intermediate, which is then modified to introduce the necessary functional groups.
  2. Fluorination: A critical step in the synthesis is the introduction of fluorine atoms, which enhances the binding affinity and selectivity for HDAC6. This is achieved through electrophilic fluorination methods.
  3. Purification: Following synthesis, ITF3756 is purified using chromatographic techniques to ensure high purity and yield.

The detailed synthetic pathway involves careful control of reaction conditions such as temperature, pH, and reaction time to optimize yields and minimize byproducts .

Molecular Structure Analysis

The molecular structure of ITF3756 can be described by its chemical formula and specific functional groups that contribute to its biological activity. The compound features:

  • A hydroxamic acid moiety that facilitates binding to the zinc ion in the active site of HDAC6.
  • Fluorinated aromatic rings that enhance lipophilicity and improve cellular uptake.

Data from X-ray crystallography studies indicate that ITF3756 adopts a conformation that allows effective interaction with the HDAC6 catalytic domain . The structural characteristics are essential for its inhibitory function.

Chemical Reactions Analysis

ITF3756 undergoes several chemical reactions upon interaction with HDAC6:

  1. Inhibition Mechanism: Upon binding to HDAC6, ITF3756 disrupts the enzyme's catalytic activity by chelating the zinc ion within its active site. This interaction prevents substrate access and subsequent deacetylation reactions.
  2. Hydrolysis: The compound may also participate in hydrolytic reactions under physiological conditions, leading to the formation of stable metabolites .

These reactions are fundamental to understanding how ITF3756 modulates histone acetylation levels within cells.

Mechanism of Action

The mechanism of action for ITF3756 primarily involves its role as an HDAC inhibitor:

  • Disruption of HDAC-P300 Interaction: By inhibiting HDAC6, ITF3756 promotes the stabilization of lysine acetyltransferase P300, leading to increased acetylation of histones H3 at lysines 9, 14, and 27. This alteration in acetylation status affects chromatin structure and gene expression profiles associated with cell proliferation and apoptosis .
  • Impact on Cellular Signaling: ITF3756 has been shown to modulate inflammatory responses by dampening pro-inflammatory cytokine production in monocytes stimulated with tumor necrosis factor-alpha . This suggests potential applications in treating inflammatory diseases alongside cancer.
Physical and Chemical Properties Analysis

ITF3756 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: It has moderate solubility in organic solvents but limited solubility in water, which influences its formulation for therapeutic use.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry confirm these properties .

Applications

ITF3756 has several promising applications in scientific research:

  • Cancer Therapy: Due to its ability to inhibit HDAC6 and alter gene expression profiles associated with tumor growth, ITF3756 is being investigated as a potential therapeutic agent for various cancers.
  • Inflammatory Diseases: Its modulatory effects on inflammatory pathways suggest utility in treating conditions characterized by excessive inflammation, such as autoimmune disorders.
  • Epigenetic Research: ITF3756 serves as a valuable tool for studying epigenetic mechanisms involved in gene regulation and chromatin dynamics .
Introduction to HDAC6 Inhibition and ITF3756

Histone Deacetylase 6 (HDAC6) in Epigenetic Regulation

Histone deacetylase 6 (HDAC6) represents a unique member of the HDAC family with distinctive structural and functional characteristics. As a class IIb enzyme, HDAC6 features two catalytic domains (CD1 and CD2), an N-terminal microtubule-binding domain, and a C-terminal zinc-finger ubiquitin-binding domain (ZnF-UBP). This complex architecture enables its multifunctional roles in cytoplasmic processes including α-tubulin deacetylation, management of protein aggregates via aggresome formation, and modulation of cellular migration [5] [8]. Unlike classical HDACs that primarily localize to the nucleus, HDAC6 predominantly resides in the cytoplasm where it regulates non-histone substrates including tubulin, cortactin, Hsp90, and various transcription factors [3] [8]. This distinctive subcellular localization and substrate specificity position HDAC6 as an attractive therapeutic target with potentially reduced toxicities compared to pan-HDAC inhibitors [5].

HDAC6's enzymatic activity extends beyond canonical histone modification, participating in intricate epigenetic crosstalk through its interaction with nuclear regulators. Recent research has illuminated HDAC6's capacity to influence chromatin architecture indirectly via modulation of the lysine acetyltransferase P300. This interaction forms a critical regulatory node where HDAC6 inhibition stabilizes P300, subsequently enhancing histone H3 acetylation at lysine residues (H3K9ac, H3K14ac, H3K27ac), thereby promoting a transcriptionally permissive chromatin state [3] [8]. This mechanism represents a non-canonical pathway through which a predominantly cytoplasmic deacetylase can exert genome-wide epigenetic effects, fundamentally reshaping our understanding of HDAC6's role in gene regulation.

Rationale for Selective HDAC6 Inhibition in Immune Modulation

The tumor microenvironment (TME) is characterized by profound immunosuppression mediated through various mechanisms, including the programmed death ligand-1/programmed death-1 (PD-L1/PD-1) axis. While PD-L1 expression on tumor cells initially dominated therapeutic focus, emerging evidence reveals that myeloid compartment PD-L1 expression—particularly on dendritic cells, macrophages, and monocytes—plays an equally crucial role in immune checkpoint inhibitor efficacy [1]. Tumor-associated macrophages and dendritic cells within the TME upregulate PD-L1 in response to inflammatory cytokines like TNF-α and IFN-γ, creating an immunosuppressive barrier that dampens cytotoxic T-cell responses [1] [4].

Selective HDAC6 inhibition presents a compelling strategy to reverse this immunosuppression through multimodal mechanisms. Unlike pan-HDAC inhibitors that frequently upregulate PD-L1 on tumor cells, selective HDAC6 inhibitors demonstrate the unique capacity to downregulate PD-L1 expression specifically on immune cells. This differential effect stems from HDAC6's role in modulating signal transduction pathways activated by pro-inflammatory cytokines [1] [4]. Furthermore, HDAC6 inhibition enhances costimulatory molecule expression (CD40) on antigen-presenting cells, promoting T-cell activation and proliferation. The convergence of these immunomodulatory effects—reduced inhibitory signaling and enhanced costimulation—creates a favorable environment for anti-tumor immunity while potentially overcoming limitations of antibody-based immune checkpoint inhibitors, including poor tissue penetration and immune-related adverse events [1] [4].

Table 1: Key Immunomodulatory Effects of HDAC6 Inhibition in the Tumor Microenvironment

Immune ParameterEffect of HDAC6 InhibitionFunctional ConsequenceReference
PD-L1 on monocytes/macrophagesDownregulationReduced T-cell suppression [1]
CD40 expressionUpregulationEnhanced T-cell activation [1]
Myeloid-derived suppressor cellsReduced activityDecreased immunosuppression [4]
Treg suppressive functionModulatedPotentially enhanced anti-tumor immunity [8]
Dendritic cell maturationPromotedImproved antigen presentation [1]

Discovery and Structural Characterization of ITF3756

ITF3756 (chemical name: N-hydroxy-4-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide; CAS: 2247608-27-9) emerged from rational drug design efforts to develop highly selective HDAC6 inhibitors with optimized pharmacodynamic properties. Its chemical structure features a hydroxamic acid zinc-binding group (ZBG) connected to a benzamide spacer and a distinctive 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl cap group. This cap group contributes significantly to its exceptional selectivity profile by exploiting structural differences in the surface topology surrounding the catalytic sites of various HDAC isoforms [10].

The compound demonstrates nanomolar potency against HDAC6 with an IC₅₀ of 17 nM against recombinant human HDAC6, while showing minimal inhibition (IC₅₀ > 1,000 nM) against class I HDACs (HDAC1, 2, 3) at pharmacologically relevant concentrations [10]. This selectivity translates to a favorable cellular activity profile, as evidenced by its ability to increase α-tubulin acetylation (a specific HDAC6 substrate) without significantly affecting histone acetylation (mediated by class I HDACs) at therapeutic concentrations [1] [3]. The selectivity index of ITF3756 exceeds 50-fold for HDAC6 over class I HDACs, representing a significant improvement over first-generation hydroxamate-based HDAC inhibitors [10].

Pharmacokinetic studies reveal ITF3756 has properties conducive to therapeutic application, including oral bioavailability and favorable tissue distribution. Its physicochemical properties (molecular weight: 301.32 g/mol; formula: C₁₃H₁₁N₅O₂S) contribute to adequate solubility in DMSO (125 mg/mL) while maintaining sufficient stability for in vivo administration [10]. These characteristics have supported its advancement into clinical evaluation (NCT04231448) as a potential immunomodulatory agent for cancer therapy.

Comparative Analysis of HDAC6 Inhibitors: Selectivity and Pharmacodynamic Advantages

The landscape of HDAC6 inhibitors has expanded considerably, with over 20 companies developing more than 26 candidate drugs as of 2025 [2]. In this competitive landscape, ITF3756 distinguishes itself through its exceptional selectivity and defined immunomodulatory properties. When compared to other clinical-stage HDAC6 inhibitors, ITF3756 demonstrates advantages in both biochemical specificity and functional outcomes.

Table 2: Selectivity Profile of ITF3756 Compared to Other HDAC6 Inhibitors

CompoundHDAC6 IC₅₀ (nM)HDAC1/2/3 Selectivity RatioClinical StagePrimary Indications
ITF375617>50-foldPhase IOncology, immunomodulation
Ricolinostat (ACY-1215)5-10~10-foldPhase IIMultiple myeloma, diabetic neuropathy
CKD-506Not reported~15-foldPhase IIRheumatoid arthritis
Resminostat42.5Pan-HDAC activityPhase IIHepatocellular carcinoma
KA25079.6>100-foldPhase ISolid tumors

The pharmacodynamic advantages of ITF3756 extend beyond selectivity metrics to encompass its unique functional effects on immune regulation. While inhibitors like ACY-241 (citarinostat) demonstrate PD-L1 modulation on tumor-associated macrophages [1] [4], ITF3756 exhibits broader immunomodulatory activity, simultaneously targeting PD-L1 expression on multiple myeloid cell populations (monocytes, dendritic cells) while enhancing CD40-mediated costimulation [1]. Furthermore, ITF3756 uniquely influences the HDAC6-P300 interaction, disrupting this regulatory axis and leading to P300 stabilization, enhanced histone acetylation, and downstream effects on gene expression networks controlling cancer cell proliferation, adhesion, and apoptosis [3] [8].

ITF3756's kinetic profile as a slow-binding/slow-release inhibitor may contribute to its sustained biological effects despite potentially rapid plasma clearance. This kinetic behavior, characterized by prolonged enzyme-inhibitor complex residence time, differentiates it from rapidly reversible inhibitors and may translate to enhanced duration of action in vivo [5] [6]. This characteristic, combined with its favorable cytotoxicity profile (IC₅₀ > 1 μM in human PBMCs and 697 cells), positions ITF3756 as having an advantageous therapeutic window compared to both pan-HDAC inhibitors and some earlier selective HDAC6 inhibitors [10].

Table 3: Functional Comparison of HDAC6 Inhibitors in Preclinical Models

Functional EffectITF3756ACY-241NexturastatRicolinostat
PD-L1 downregulation on monocytesYes (TNF-α-induced)Not reportedNot reportedPartial
Enhanced CD40 expressionSignificant increaseNot reportedNot reportedMinimal
T-cell proliferation enhancementPotentModerateNot reportedModerate
HDAC6-P300 disruptionSignificantNot reportedNot reportedNot reported
In vivo tumor growth inhibitionDemonstratedDemonstratedDemonstratedDemonstrated

Properties

CAS Number

2247608-27-9

Product Name

ITF3756

IUPAC Name

N-hydroxy-4-((5-(thiophen-2-yl)-1H-tetrazol-1-yl)methyl)benzamide

Molecular Formula

C13H11N5O2S

Molecular Weight

301.32

InChI

InChI=1S/C13H11N5O2S/c19-13(15-20)10-5-3-9(4-6-10)8-18-12(14-16-17-18)11-2-1-7-21-11/h1-7,20H,8H2,(H,15,19)

InChI Key

UFUGFWWXDWPEQE-UHFFFAOYSA-N

SMILES

ONC(C(C=C1)=CC=C1CN2C(C3=CC=CS3)=NN=N2)=O

Solubility

Soluble in DMSO

Synonyms

ITF3756; ITF-3756; ITF 3756

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.